molecular formula C21H19NO4S B2478966 4-Methylphenyl 2-[(phenylsulfonyl)anilino]acetate CAS No. 478050-05-4

4-Methylphenyl 2-[(phenylsulfonyl)anilino]acetate

Cat. No. B2478966
CAS RN: 478050-05-4
M. Wt: 381.45
InChI Key: LKQCRQFKSYIRMU-UHFFFAOYSA-N
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Description

4-Methylphenyl 2-[(phenylsulfonyl)anilino]acetate, commonly known as MPPA, is a chemical compound that has been studied for its potential applications in scientific research. This compound is a member of the family of sulfonyl-containing compounds, which have been shown to have a wide range of biological activities. In

Scientific Research Applications

Advanced Oxidation Processes and Biotoxicity

4-Methylphenyl 2-[(phenylsulfonyl)anilino]acetate is involved in advanced oxidation processes (AOPs), which are crucial for treating recalcitrant compounds in the environment. A study by Qutob et al. (2022) focused on the degradation of acetaminophen (ACT), a compound structurally related to this compound, using AOPs. The study highlighted the generation of various by-products and their biotoxicity, emphasizing the importance of understanding the degradation pathways and the environmental impact of these by-products. This research indicates the potential environmental applications of this compound in water treatment and pollution control (Qutob et al., 2022).

Fluorescent Chemosensors

This compound has applications in the development of fluorescent chemosensors. Roy (2021) reviewed the use of 4-Methyl-2,6-diformylphenol (DFP), a compound related to this compound, in creating chemosensors for detecting various analytes like metal ions, anions, and neutral molecules. The study underscores the high selectivity and sensitivity of DFP-based chemosensors, suggesting the potential of this compound in similar applications (Roy, 2021).

Toxicity and Environmental Impact Assessment

Studies on related compounds such as 2,4-D and MCPA suggest the importance of understanding the toxicity and environmental impact of this compound. Stackelberg (2013) conducted a systematic review on the carcinogenic outcomes and potential mechanisms from exposure to chlorophenoxy compounds like 2,4-D, highlighting the relevance of assessing the environmental concentrations and biological interactions of these compounds. This perspective is crucial for comprehending the broader environmental and health implications of this compound usage (Stackelberg, 2013).

properties

IUPAC Name

(4-methylphenyl) 2-[N-(benzenesulfonyl)anilino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO4S/c1-17-12-14-19(15-13-17)26-21(23)16-22(18-8-4-2-5-9-18)27(24,25)20-10-6-3-7-11-20/h2-15H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKQCRQFKSYIRMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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